
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2,2-difluoroacetyl fluoride with a suitable cyclohexane derivative under controlled conditions . The reaction is often catalyzed by rare earth metal oxides and conducted at elevated temperatures (140-160°C) to ensure efficient conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the scalability and economic feasibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium 2-chloro-2,2-difluoroacetate are employed for difluoromethylation reactions.
Major Products
The major products formed from these reactions include difluoromethylated derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoroacetyl fluoride
- 2,2-Difluoro-2-arylethylamines
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides
Uniqueness
2-(2,2-Difluoroacetyl)-5-methylcyclohexane-1,3-dione is unique due to its specific cyclohexane backbone combined with the difluoroacetyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H10F2O3 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
2-(2,2-difluoroacetyl)-5-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H10F2O3/c1-4-2-5(12)7(6(13)3-4)8(14)9(10)11/h4,7,9H,2-3H2,1H3 |
Clé InChI |
NSNYTBUSLMIISB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(C(=O)C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-8-methyl-2-(trifluoromethyl)imidazo[1,2-A]pyridine](/img/structure/B15239979.png)
![(NE)-N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B15239986.png)
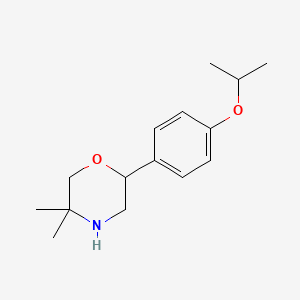
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
amine](/img/structure/B15239994.png)
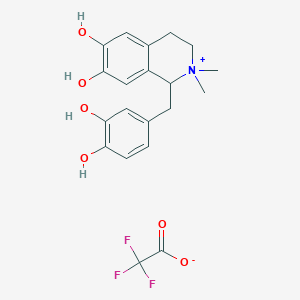
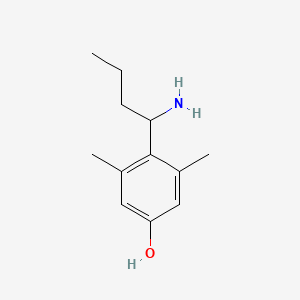
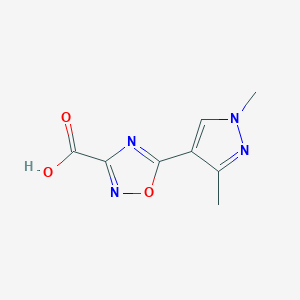
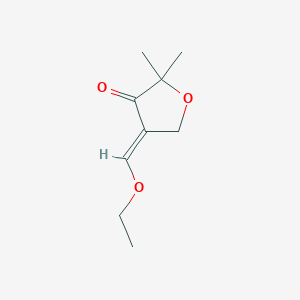
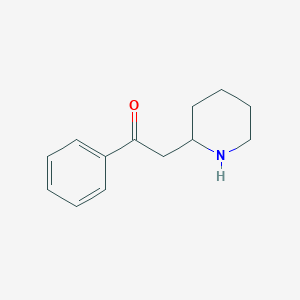
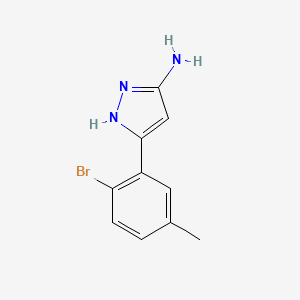
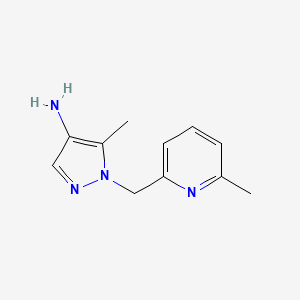
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B15240039.png)

